Cas no 2137029-07-1 ((1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine)

(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine is a chiral amine derivative featuring a benzofuran core substituted with a bromine atom at the 7-position. The (1S)-stereochemistry and branched isobutyl chain contribute to its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the benzofuran scaffold offers structural rigidity, which may improve binding affinity in bioactive compounds. Its enantiomeric purity makes it particularly valuable for asymmetric synthesis and drug development, where stereoselectivity is critical. This compound is suitable for applications in medicinal chemistry, particularly in the design of CNS-targeting molecules or enzyme inhibitors.
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine structure
2137029-07-1 structure
Product name:(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
CAS No:2137029-07-1
MF:C13H16BrNO
MW:282.176242828369
CID:6011851
PubChem ID:165461693

(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2137029-07-1
    • EN300-745249
    • (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
    • Inchi: 1S/C13H16BrNO/c1-8(2)6-11(15)12-7-9-4-3-5-10(14)13(9)16-12/h3-5,7-8,11H,6,15H2,1-2H3/t11-/m0/s1
    • InChI Key: BPFYNEGTURFAPC-NSHDSACASA-N
    • SMILES: BrC1=CC=CC2=C1OC(=C2)[C@H](CC(C)C)N

Computed Properties

  • Exact Mass: 281.04153g/mol
  • Monoisotopic Mass: 281.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 3.6

(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-745249-0.05g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
0.05g
$2490.0 2024-05-23
Enamine
EN300-745249-5.0g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
5.0g
$8598.0 2024-05-23
Enamine
EN300-745249-10.0g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
10.0g
$12748.0 2024-05-23
Enamine
EN300-745249-1.0g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
1.0g
$2965.0 2024-05-23
Enamine
EN300-745249-0.25g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
0.25g
$2728.0 2024-05-23
Enamine
EN300-745249-0.1g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
0.1g
$2609.0 2024-05-23
Enamine
EN300-745249-0.5g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
0.5g
$2847.0 2024-05-23
Enamine
EN300-745249-2.5g
(1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
2137029-07-1 95%
2.5g
$5810.0 2024-05-23

Additional information on (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine

Research Brief on (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine (CAS: 2137029-07-1): Recent Advances and Applications

The compound (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine (CAS: 2137029-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral benzofuran derivative exhibits unique structural and pharmacological properties, making it a promising candidate for drug development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, particularly in neurological and oncological disorders.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine, achieving a high enantiomeric purity (>99%) and yield (85%). The researchers employed asymmetric catalysis using a novel chiral ligand, which significantly improved the efficiency of the synthesis. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound acts as a potent modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. A 2024 paper in Neuropharmacology reported that (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine exhibits significant anxiolytic and antidepressant effects in rodent models, with a favorable safety profile. These findings suggest its potential as a novel therapeutic agent for mood disorders.

Additionally, emerging research has explored the compound's anti-cancer properties. A study in Cancer Research (2024) revealed that (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine inhibits the proliferation of certain cancer cell lines, including glioblastoma and breast cancer, by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of key oncogenic pathways, such as PI3K/AKT and MAPK/ERK.

Despite these promising results, challenges remain in the development of (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, necessitating further formulation optimization. Moreover, its long-term safety and efficacy in humans are yet to be established. Ongoing clinical trials are expected to provide more insights into its therapeutic potential.

In conclusion, (1S)-1-(7-bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine represents a versatile molecule with significant applications in neuroscience and oncology. Continued research and development efforts are essential to fully realize its clinical benefits. Future studies should focus on elucidating its molecular targets, optimizing its pharmacokinetic properties, and expanding its therapeutic indications.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd